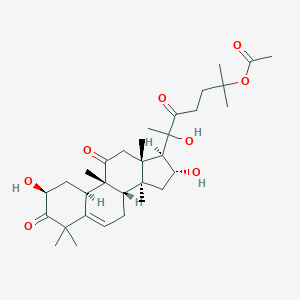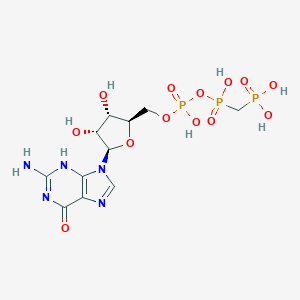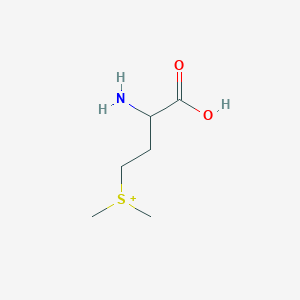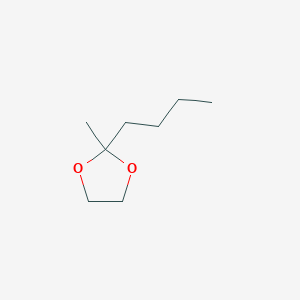
Dihydrocucurbitacin B
Overview
Description
Synthesis Analysis
The synthesis of Dihydrocucurbitacin B and its derivatives has been explored to understand its structure and enhance its availability for research and potential therapeutic applications. A library of 29 semi-synthetic derivatives was prepared from Dihydrocucurbitacin B, highlighting the compound's versatility and potential for modification to enhance its biological activities (Lang et al., 2012).
Molecular Structure Analysis
The molecular structure of Dihydrocucurbitacin B, characterized by its cucurbitane skeleton, is crucial for its biological activities. Detailed structural analysis through techniques such as NMR spectroscopy has provided insights into its complex structure, including the arrangement of its rings and functional groups (Che et al., 1985).
Chemical Reactions and Properties
Dihydrocucurbitacin B undergoes various chemical reactions that modify its structure and biological properties. Its reactivity, including the ability to form derivatives and interact with other molecules, plays a significant role in its pharmacological activities and the development of related compounds with enhanced or specific actions.
Physical Properties Analysis
The physical properties of Dihydrocucurbitacin B, such as solubility, play a significant role in its application and effectiveness. Studies using molecular dynamics simulation have explored the solubility of Dihydrocucurbitacin B in different environments, contributing to the understanding of how its physical properties can influence its biological activities and potential use in therapies (Patel et al., 2010).
Scientific Research Applications
Anti-Arthritic and Anti-Inflammatory Effects : Dihydrocucurbitacin B, isolated from Cayaponia tayuya, demonstrated significant efficacy in reducing symptoms and progression of adjuvant-induced arthritis in rats. It modified clinical symptoms by reducing swelling, bone, and tissue damage. It also affected cell infiltration and expression of pro-inflammatory enzymes and mediators (Escandell et al., 2006).
Inhibition of Delayed Type Hypersensitivity Reactions : This compound inhibited inflammatory reactions in various delayed type hypersensitivity models in mice, reducing edema and cell infiltration. It also inhibited lymphocyte proliferation, affecting cytokine production and cell cycle regulation (Escandell et al., 2007).
Cancer Cell Growth Inhibition : Dihydrocucurbitacin B was found to inhibit the proliferation of various human cancer cell lines, including breast cancer cells. It induced apoptosis and G2/M cell cycle arrest in these cells, primarily through a mitochondria-dependent pathway (Yang et al., 2007).
Lipid Regulation : It showed potential in lipid regulation by promoting low-density lipoprotein uptake in HepG2 cells, thereby affecting lipid metabolism. This application could be relevant in managing conditions like hyperlipidemia (Li et al., 2019).
Cytotoxic Activity : The cytotoxic activity of dihydrocucurbitacin B and its derivatives was evaluated against lung cancer cells, revealing that certain modifications in its structure could enhance its anticancer potential (Lang et al., 2012).
Antimicrobial Potential : In a study, the antimicrobial mode of dihydrocucurbitacin F-25-O-acetate (a related compound) was investigated, highlighting its potential in inhibiting cell wall synthesis in bacteria (Biao-Yi et al., 2008).
Lipid-Lowering Activities : Other studies focused on the lipid-lowering activities of cucurbitacins isolated from various sources, including dihydrocucurbitacin B, which demonstrated promising results in LDL uptake assays, suggesting its potential as a lipid-lowering agent (Zhang et al., 2020).
Safety And Hazards
Future Directions
Cucurbitacins, including Dihydrocucurbitacin B, offer a promising avenue for future cancer treatment strategies, and their diverse mechanisms of action make them attractive candidates for further investigation . Future research may benefit from chemical modifications of specific functional groups to improve pharmacokinetic and pharmacodynamic issues .
properties
IUPAC Name |
[(6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25,34-35,39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJDOYZVRUEDY-NRNCYQGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314710 | |
| Record name | Dihydrocucurbitacin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocucurbitacin B | |
CAS RN |
13201-14-4 | |
| Record name | Dihydrocucurbitacin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13201-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DIHYDROCUCURBITACIN B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydrocucurbitacin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCUCURBITACIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYL5IKR83R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)




![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)




